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Compound of Interest

Compound Name: Hexafluorocyclobutene

Cat. No.: B1221722

Welcome to the technical support center for hexafluorocyclobutene (c-C4F6) plasma etching.
This resource is designed for researchers, scientists, and drug development professionals to
provide troubleshooting guidance and answer frequently asked questions to help improve
selectivity in your etching processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during
hexafluorocyclobutene plasma etching, focusing on improving selectivity.

Issue: Low Etch Selectivity of Silicon Dioxide (SiO2) to
Silicon (Si) or Silicon Nitride (SiN)

Low selectivity between your target material (e.g., SiO2) and the underlying layer (e.g., Si or
SiN) can lead to unwanted etching of the underlayer, compromising device performance.

Possible Causes and Solutions:

« Insufficient Polymer Passivation: In fluorocarbon-based etching, selectivity is primarily
achieved by the formation of a protective fluorocarbon (FC) polymer layer on the non-
oxygen-containing surfaces like Si and SiN. A thinner or less robust polymer layer can lead
to their increased etching.
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o Solution: Increase the polymerization rate by adjusting the gas mixture.

» |Increase the c-C4F6 ratio: A higher concentration of c-C4F6 in the plasma provides
more polymer precursors.[1]

» Add a hydrocarbon gas: Small additions of gases like methane (CHa4) or
difluoromethane (CHzFz) can enhance polymer formation.

o Excessive lon Energy: High ion bombardment energy can sputter away the protective
polymer layer on the Si or SiN surface, reducing selectivity.

o Solution: Reduce the bias power applied to the substrate. This will lower the ion energy
and promote the preservation of the passivation layer.

e High Fluorine Radical Density: An excess of fluorine radicals in the plasma can lead to more
chemical etching of the silicon or silicon nitride, bypassing the protective polymer layer.

o Solution:

» Add Hydrogen (Hz2): Hydrogen acts as a scavenger for free fluorine radicals, forming HF,
which reduces the chemical etch component on Si and SiN.

» Adjust Gas Mixture: Adding diluent gases like Argon (Ar) can modify the plasma
chemistry and influence the radical population. Adding Ar to a c-C4F6 plasma has been
shown to increase the SiO2/Si etching selectivity.[2]

Troubleshooting Flowchart for Low SiO2/Si or SiO2/SiN
Selectivity
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Caption: Troubleshooting workflow for low selectivity to underlayers.
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Issue: Low Etch Selectivity of SiO2 to Photoresist or
Amorphous Carbon Layer (ACL) Mask

Excessive erosion of the mask material can lead to a loss of critical dimensions and pattern
fidelity.

Possible Causes and Solutions:

e High Fluorine Radical Concentration: A high density of fluorine radicals can aggressively
attack the organic-based photoresist or ACL mask.

o Solution:

» Increase Polymer Deposition: A thicker fluorocarbon polymer layer can protect the
mask. Increasing the c-C4F6 gas proportion can enhance this protective layer.[1]

= Add Oxygen (Oz): While seemingly counterintuitive, adding a small, controlled amount
of oxygen can react with the polymer precursors and tune the F/C ratio in the plasma.
However, excessive Oz will increase mask erosion. Careful optimization is required.

e High lon Energy: Energetic ion bombardment can physically sputter the mask material,
leading to rapid erosion.

o Solution: Lower the bias power to reduce the ion energy.

» High Wafer Temperature: Elevated temperatures can increase the reactivity of the mask with
plasma species.

o Solution: Ensure proper wafer cooling and consider reducing the plasma power if
overheating is suspected.

Logical Diagram for Optimizing Mask Selectivity
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Caption: Relationship between process parameters and mask selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is c-C4F6 often preferred over other fluorocarbons like c-C4F8 for high selectivity
etching?

Al: Hexafluorocyclobutene (c-C4F6) has a lower fluorine-to-carbon (F/C) ratio compared to
gases like octafluorocyclobutane (c-C4F8). This lower F/C ratio promotes the formation of a
more robust and protective fluorocarbon polymer layer on non-oxygen-containing surfaces (like
Si, SiN, and photoresist), which is the primary mechanism for achieving high selectivity in
dielectric etching. Studies have shown that c-C4F6/Ar plasmas can achieve higher SiOz/resist
and SiO2/Si etching selectivity compared to c-C4F8/Ar plasmas under similar conditions.[2]

Q2: What is the role of adding Argon (Ar) to a c-C4F6 plasma?

A2: Adding a diluent gas like Argon to a c-C4F6 plasma can have several effects. It can
increase the ion density and ion current, which can influence the etch rate.[2] More importantly
for selectivity, Ar addition can modify the plasma chemistry, leading to a decrease in the fluorine
content of the steady-state fluorocarbon layers.[2] This change in the polymer composition is
linked to an increase in SiO2/Si and SiOz/resist etching selectivity.[2]
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Q3: How does RF power (source and bias) affect selectivity in c-C4F6 etching?
A3:

e Source Power (ICP Power): Increasing the source power generally increases the plasma
density, leading to a higher concentration of both ions and reactive radicals. This can
increase the etch rate of the target material (e.g., SiOz2). However, it can also lead to a higher
density of fluorine radicals, which may decrease selectivity to the mask and underlayer if not
properly managed.

o Bias Power: Increasing the bias power increases the energy of ions bombarding the wafer
surface. While this can enhance the etch rate of SiOz, it also accelerates the erosion of the
mask and can sputter the protective polymer on the underlayer, thus reducing selectivity. For
high selectivity, it is generally desirable to use the lowest possible bias power that still
provides an acceptable etch rate and anisotropy.

Q4: Can chamber conditioning affect the selectivity of my c-C4F6 process?

A4: Yes, chamber conditioning is critical for process reproducibility and selectivity. The state of
the chamber walls can influence the plasma chemistry. A chamber that has been exposed to
different chemistries or has accumulated thick polymer deposits can release byproducts that
alter the F/C ratio and other plasma parameters in subsequent runs. It is important to have a
consistent chamber cleaning and conditioning procedure before running sensitive high-
selectivity etch processes.

Data Presentation
Table 1: Effect of Process Parameters on Etch
Selectivity in ¢c-C4F6 Plasma
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Overall Effect

. Effect on Effect on o
Effect on SiO2z o . on Selectivity
Parameter Si/SiN Etch Photoresist .
Etch Rate (SiO2 to
Rate Etch Rate .
Sil/SiN/PR)
May decrease
slightly due to
1 c-C4F6 Flow ] Decreases
increased S Decreases Increases
Rate significantly
polymer
formation
Generally
1 Ar Flow Rate Decreases Decreases Increases[2]
decreases
Increases to a
] Increases
1 O2 Flow Rate point, then may Increases o Decreases
significantly
decrease
Increases
Decreases May decrease ]
1 Hz Flow Rate Decreases o ) (especially to
significantly slightly o
Si/SiN)
Generally
1 Source Power Increases Increases Increases
decreases
) Generally
t Bias Power Increases Increases Increases
decreases
Generally Generally
t Pressure Decreases Decreases ,
decreases increases

Note: The exact effects can be dependent on the specific tool and the combination of other

process parameters.

Table 2: Example Process Parameters for High
Selectivity SiOz2 Etching
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Parameter Value Reference
Gas Chemistry c-C4F6 / Ar [2]
c-C4F6 Flow Rate 4 sccm (10%) [2]
Ar Flow Rate 36 sccm (90%) [2]
Pressure 20 mTorr [2]
ICP Power 600 W [2]
Bias Voltage -100V [2]
Resulting SiO2/Si Selectivity ~9 [2]

Resulting SiO2/Resist
. ~4 [2]
Selectivity

Experimental Protocols
General Protocol for a High-Selectivity SiO2 Etch using
c-C4F6 Plasma

This protocol provides a general starting point. Parameters should be optimized for your
specific plasma etching system and application.

e Chamber Preparation:

o Perform a standardized chamber clean process to remove any residual films from
previous runs. A common method is an Oz plasma clean.

o Run a chamber conditioning step with the process gases to be used (e.g., c-C4F6/Ar) to
ensure the chamber walls are in a steady state.

o Wafer Loading:
o Load the patterned wafer onto the electrostatic chuck (ESC) in the process chamber.

o Ensure the wafer is properly clamped and cooled. Set the chuck temperature to the
desired value (e.g., 10-20°C).
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» Process Gas Stabilization:
o Flow the process gases (e.g., c-C4F6 and Ar) at the desired flow rates into the chamber.
o Allow the chamber pressure to stabilize at the setpoint (e.g., 20 mTorr).

e Plasma Ignition and Etching:
o Ignite the plasma by applying the specified ICP or source power (e.g., 600 W).

o Simultaneously apply the specified bias power to the substrate (e.g., to achieve a self-bias
of -100 V).

o Etch for the predetermined time required to clear the SiO: layer, plus a percentage of
over-etch time to account for any non-uniformities.

e Plasma Extinguishing and Pump Down:

o Turn off the source and bias power.

o Stop the process gas flow.

o Pump the chamber down to base pressure.
e Wafer Unloading and Analysis:

o Vent the chamber and unload the wafer.

o Analyze the etch results using techniques such as scanning electron microscopy (SEM)
for profile and critical dimension measurement, and ellipsometry or profilometry to
determine etch depths and calculate etch rates and selectivity.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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